molecular formula C17H14BrFN2O B12617364 9-Bromo-6-[(3-fluoroazetidin-1-yl)methyl]benzo[h]isoquinolin-1(2h)-one CAS No. 919291-79-5

9-Bromo-6-[(3-fluoroazetidin-1-yl)methyl]benzo[h]isoquinolin-1(2h)-one

Cat. No.: B12617364
CAS No.: 919291-79-5
M. Wt: 361.2 g/mol
InChI Key: KPSGVBKNRLHROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Bromo-6-[(3-fluoroazetidin-1-yl)methyl]benzo[h]isoquinolin-1(2h)-one is a complex organic compound that belongs to the class of benzo[h]isoquinolinones This compound is characterized by the presence of a bromine atom at the 9th position and a 3-fluoroazetidin-1-yl methyl group at the 6th position of the benzo[h]isoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-6-[(3-fluoroazetidin-1-yl)methyl]benzo[h]isoquinolin-1(2h)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[h]isoquinolinone core: This can be achieved through a cyclization reaction involving appropriate starting materials such as ortho-substituted benzylamines and phthalic anhydride.

    Introduction of the bromine atom: Bromination of the benzo[h]isoquinolinone core can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the 3-fluoroazetidin-1-yl methyl group: This step involves the nucleophilic substitution reaction where the azetidine ring is introduced using a suitable azetidine derivative and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, solvents, and reaction conditions that are scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-6-[(3-fluoroazetidin-1-yl)methyl]benzo[h]isoquinolin-1(2h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzo[h]isoquinolinones.

Scientific Research Applications

9-Bromo-6-[(3-fluoroazetidin-1-yl)methyl]benzo[h]isoquinolin-1(2h)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Bromo-6-[(3-fluoroazetidin-1-yl)methyl]benzo[h]isoquinolin-1(2h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2H-benzo[h]isoquinolin-1-one: Similar structure but lacks the 3-fluoroazetidin-1-yl methyl group.

    9-Bromo-6-(methyl)benzo[h]isoquinolin-1(2h)-one: Similar structure but lacks the fluoroazetidine ring.

Uniqueness

9-Bromo-6-[(3-fluoroazetidin-1-yl)methyl]benzo[h]isoquinolin-1(2h)-one is unique due to the presence of both the bromine atom and the 3-fluoroazetidin-1-yl methyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

919291-79-5

Molecular Formula

C17H14BrFN2O

Molecular Weight

361.2 g/mol

IUPAC Name

9-bromo-6-[(3-fluoroazetidin-1-yl)methyl]-2H-benzo[h]isoquinolin-1-one

InChI

InChI=1S/C17H14BrFN2O/c18-12-1-2-14-11(7-21-8-13(19)9-21)5-10-3-4-20-17(22)16(10)15(14)6-12/h1-6,13H,7-9H2,(H,20,22)

InChI Key

KPSGVBKNRLHROR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC2=C3C=CC(=CC3=C4C(=C2)C=CNC4=O)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.